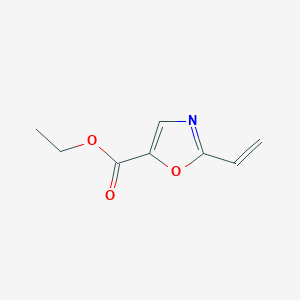

Ethyl 2-vinyloxazole-5-carboxylate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of ethyl 2-vinyloxazole-5-carboxylate derivatives involves various strategies, including high-yielding arylation and vinylation reactions. For instance, organolead triacetates have been used with 4-ethoxycarbonyl-2-methyloxazol-5-one, undergoing arylation and vinylation at the 4-position, leading to α-aryl and α-vinyl N-acetylglycine ethyl esters through hydrolysis in water (Morgan & Pinhey, 1994). Another approach involved palladium-catalyzed amide coupling with vinyl triflate, followed by oxazole formation through bromination of an enamide (Magata et al., 2017).

Molecular Structure Analysis

The molecular structure of ethyl 2-vinyloxazole-5-carboxylate and its derivatives has been characterized using techniques such as X-ray diffraction. The crystal structure of related compounds shows interactions like intermolecular hydrogen bonding, which contributes to the stability of the structure (Kennedy et al., 2001).

Chemical Reactions and Properties

Ethyl 2-vinyloxazole-5-carboxylate undergoes various chemical reactions, demonstrating its versatility as a synthetic intermediate. For example, it has been involved in reactions leading to the synthesis of α-aryl- and α-vinyl-N-acetylglycines and their ethyl esters (Morgan, Pinhey, & Sherry, 1997). Palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate has been described, providing an efficient access to (hetero)aryloxazoles (Verrier et al., 2008).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystal structure, have been determined for ethyl 2-vinyloxazole-5-carboxylate and related compounds. These properties are crucial for understanding the material's behavior in different solvents and temperatures, which is essential for its application in synthetic chemistry.

Chemical Properties Analysis

The chemical properties of ethyl 2-vinyloxazole-5-carboxylate, such as reactivity with various reagents, stability under different conditions, and the mechanism of reactions, have been studied to optimize synthetic routes and create novel compounds. The compound's ability to undergo palladium-catalyzed alkenylation, benzylation, and alkylation highlights its reactivity and utility in organic synthesis (Verrier, Hoarau, & Marsais, 2009).

Safety and Hazards

Wirkmechanismus

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Result of Action

The molecular and cellular effects of Ethyl 2-vinyloxazole-5-carboxylate’s action are currently unknown . More research is needed to describe these effects.

Eigenschaften

IUPAC Name |

ethyl 2-ethenyl-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-3-7-9-5-6(12-7)8(10)11-4-2/h3,5H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKCNOBFNDEJTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(O1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-vinyloxazole-5-carboxylate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-bromophenyl)-5-(3,4-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2494641.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2494642.png)

![2-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2494643.png)

![2-(2,4-dichlorophenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2494646.png)

![N-[2-[3-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide](/img/structure/B2494648.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)azepane](/img/structure/B2494657.png)

![2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2494658.png)

![N-(2-(4-phenylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2494663.png)